molecular formula C18H14N2O2 B15200505 1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile

1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile

Cat. No.: B15200505
M. Wt: 290.3 g/mol
InChI Key: LWYSURKCGBECJD-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound with a complex structure that includes a quinoline core, a methoxybenzoyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 2-methoxybenzoyl chloride with 4-cyanoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry toluene and is refluxed for an extended period, usually around 24 hours . The resulting product is then purified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.

Common Reagents and Conditions

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitrated benzoyl derivatives.

Scientific Research Applications

1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s antiproliferative activity is believed to be due to its ability to induce oxidative stress in cancer cells, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of reactive oxygen species (ROS) levels and the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a quinoline core, a methoxybenzoyl group, and a carbonitrile group. This unique structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

1-(2-methoxybenzoyl)-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C18H14N2O2/c1-22-17-9-5-3-7-15(17)18(21)20-14(12-19)11-10-13-6-2-4-8-16(13)20/h2-11,14H,1H3

InChI Key

LWYSURKCGBECJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2C(C=CC3=CC=CC=C32)C#N

Origin of Product

United States

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